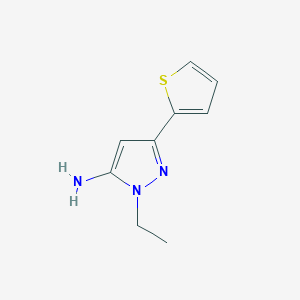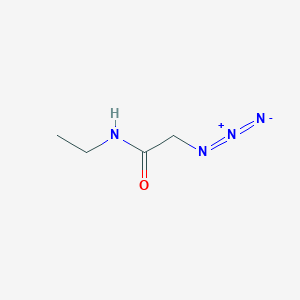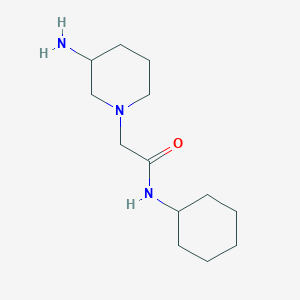
3-Aminothietane 1,1-dioxide
Overview
Description
3-Aminothietane 1,1-dioxide, also known by its IUPAC name 1,1-dioxido-3-thietanylamine, is a chemical compound with the CAS Number: 88511-13-1 . It has a molecular weight of 121.16 .
Molecular Structure Analysis
The InChI code for 3-Aminothietane 1,1-dioxide is 1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The specific chemical reactions involving 3-Aminothietane 1,1-dioxide are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
3-Aminothietane 1,1-dioxide is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Aminothietane 1,1-dioxide serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex heterocyclic systems that are otherwise difficult to obtain. This application is particularly valuable in the development of pharmaceuticals and agrochemicals where such heterocycles are often key structural components .
[2+2] Cycloaddition Reactions
This compound is utilized in [2+2] cycloaddition reactions with sulfene or its analogs to produce derivatives that are subsequently reduced to form 3-aminothietane 1,1-dioxides. These reactions are fundamental in creating new chemical entities with potential applications in material science and drug development .
Nucleophilic Substitution at the C-3 Atom
3-Aminothietane 1,1-dioxide can undergo nucleophilic substitution at the C-3 atom. This reaction is significant for the modification of thietane derivatives, which can lead to the discovery of compounds with novel properties and applications in various fields such as catalysis and organic synthesis .
Thietanylation of Heterocycles
The thietanylation process involves the introduction of a thietane moiety into heterocyclic compounds. This modification can impart unique chemical and physical properties to the heterocycles, making them suitable for specialized applications in chemical sensors and molecular electronics .
Thiirane–Thietane Rearrangement
3-Aminothietane 1,1-dioxide can participate in thiirane–thietane rearrangement reactions. This transformation is useful for generating thietane derivatives with different substituents, which can be explored for their biological activity or as intermediates in organic synthesis .
Development of Sulfur-Containing Pharmaceuticals
Due to its sulfur-containing heterocycle, 3-Aminothietane 1,1-dioxide is explored for the development of sulfur-containing pharmaceuticals. Sulfur heterocycles are known for their therapeutic properties, and this compound could lead to the creation of new medications with improved efficacy and safety profiles .
Research on Biological Activity
Although derivatives of thietane have not been extensively studied for biological activity, 3-Aminothietane 1,1-dioxide offers a starting point for such research. Its unique structure could potentially lead to the discovery of compounds with significant biological activities, which can be applied in the development of new therapies .
Chemical Education and Research
Lastly, 3-Aminothietane 1,1-dioxide is used in academic settings for chemical education and research. Its reactions and transformations provide excellent case studies for teaching advanced organic chemistry concepts and techniques to students and researchers .
Safety And Hazards
The safety information for 3-Aminothietane 1,1-dioxide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
1,1-dioxothietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSNPPGRBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminothietane 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)

![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)


![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)




![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)